molecular formula C11H15NO2 B6116840 2-(2,4-dimethylphenoxy)propanamide

2-(2,4-dimethylphenoxy)propanamide

Cat. No. B6116840
M. Wt: 193.24 g/mol
InChI Key: VWSOIWUJULZDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethylphenoxy)propanamide, also known as fenoprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. This compound belongs to the propionic acid class of NSAIDs and works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)propanamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting COX enzymes, 2-(2,4-dimethylphenoxy)propanamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,4-dimethylphenoxy)propanamide include the reduction of pain and inflammation, as well as the inhibition of platelet aggregation. Additionally, 2-(2,4-dimethylphenoxy)propanamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2,4-dimethylphenoxy)propanamide in lab experiments include its well-established anti-inflammatory and analgesic properties, as well as its relatively low toxicity. However, the limitations of using 2-(2,4-dimethylphenoxy)propanamide in lab experiments include its potential for causing gastrointestinal side effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 2-(2,4-dimethylphenoxy)propanamide. One potential area of research is the investigation of 2-(2,4-dimethylphenoxy)propanamide's potential use in the treatment of cancer, as it has been shown to have anti-tumor properties in some studies. Additionally, further research is needed to better understand the mechanisms underlying 2-(2,4-dimethylphenoxy)propanamide's antioxidant effects, as this may provide insights into its potential use in the treatment of various diseases. Finally, the development of new formulations of 2-(2,4-dimethylphenoxy)propanamide with improved solubility and reduced gastrointestinal side effects may also be an area of future research.

Synthesis Methods

The synthesis of 2-(2,4-dimethylphenoxy)propanamide involves the reaction of 2,4-dimethylphenol with propionic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

2-(2,4-dimethylphenoxy)propanamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in various scientific research studies to investigate its effects on pain and inflammation in different animal models. Additionally, 2-(2,4-dimethylphenoxy)propanamide has also been investigated for its potential use in the treatment of various diseases such as arthritis and cancer.

properties

IUPAC Name

2-(2,4-dimethylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-4-5-10(8(2)6-7)14-9(3)11(12)13/h4-6,9H,1-3H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSOIWUJULZDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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